4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one
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Overview
Description
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a hydroxybutyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one typically involves multi-step organic reactions. One common method is the alkylation of 3,5,5-trimethylcyclohex-3-en-1-one with 3-hydroxybutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxybutyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in anhydrous dimethyl sulfoxide.
Major Products
Oxidation: 4-(3-Oxobutyl)-3,5,5-trimethylcyclohex-3-en-1-one.
Reduction: 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohexan-1-ol.
Substitution: 4-(3-Chlorobutyl)-3,5,5-trimethylcyclohex-3-en-1-one.
Scientific Research Applications
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: Similar structure but with a pyran ring instead of a cyclohexene ring.
Poly(4-hydroxybutyrate): A polymer with repeating units of 4-hydroxybutyrate, used in medical applications.
Uniqueness
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
237415-96-2 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h10,14H,5-8H2,1-4H3 |
InChI Key |
DOULCNARLLYYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)C1)(C)C)CCC(C)O |
Origin of Product |
United States |
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